Cas no 382-03-6 (1,1,1-Trifluoro-3-methylbutan-2-one)

1,1,1-Trifluoro-3-methylbutan-2-one Chemical and Physical Properties
Names and Identifiers
-
- 2-Butanone,1,1,1-trifluoro-3-methyl-
- 1,1,1-Trifluoro-3-Methyl-Butan-2-One
- 1,1,1-Trifluoro-3-methylbutan-2-one
- 1,1,1-Trifluor-3-methyl-butan-2-on
- 1,1,-Trifluor-3-methyl-butan-2-on
- AC1L60WB
- AC1Q4I2T
- AR-1B3845
- CTK4H9488
- KST-1B4416
- NSC42735
- Trifluormethyl-isopropyl-keton
- FT-0684559
- DTXSID40285753
- 1,1,1-Trifluoro-3-methyl-2-butanone
- AKOS005256391
- CS-0225354
- EN300-1235006
- MFCD08275465
- OYZLYBGNQGBCLD-UHFFFAOYSA-N
- A898284
- 2-Butanone, 1,1,1-trifluoro-3-methyl-
- SY315338
- CHEBI:88832
- Q27160818
- 382-03-6
- 1,1,1-Trifluoro-3-methylbutan-2-one, 97%
- Trifluoromethyl-bismethyl ketone
- 1,1,1-Trifluoro-3-methylbutan-2-one, AldrichCPR
- SCHEMBL800660
- NSC-42735
- 1.1.1-trifluoro-3-methylbutan-2-one
- DS-003945
-
- MDL: MFCD08275465
- Inchi: InChI=1S/C5H7F3O/c1-3(2)4(9)5(6,7)8/h3H,1-2H3
- InChI Key: NLCCAFQWEKMQLM-UHFFFAOYSA-N
- SMILES: CC(C)C(=O)C(F)(F)F
Computed Properties
- Exact Mass: 140.04491
- Monoisotopic Mass: 140.045
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 114
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1Ų
- XLogP3: 2.1
Experimental Properties
- Density: 1.080 g/mL at 25 °C
- Boiling Point: 52-60 °C/760 mmHg
- Flash Point: Fahrenheit: -2.2 ° f
Celsius: -19 ° c - Refractive Index: n20/D 1.320
- PSA: 17.07
- LogP: 1.77380
1,1,1-Trifluoro-3-methylbutan-2-one Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H225-H302
- Warning Statement: P210-P301+P312+P330-P403+P235
- Hazardous Material transportation number:UN 1993BF 3 / PGII
- WGK Germany:3
- Hazard Category Code: 11-22
-
Hazardous Material Identification:
1,1,1-Trifluoro-3-methylbutan-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 067079-500mg |
1,1,1-Trifluoro-3-methylbutan-2-one |
382-03-6 | 97% | 500mg |
4534.0CNY | 2021-07-13 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T904840-250mg |
1,1,1-trifluoro-3-methylbutan-2-one |
382-03-6 | ≥97% | 250mg |
¥590.40 | 2022-09-28 | |
TRC | T898665-100mg |
1,1,1-Trifluoro-3-methylbutan-2-one |
382-03-6 | 100mg |
$ 95.00 | 2022-06-02 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T904840-1g |
1,1,1-trifluoro-3-methylbutan-2-one |
382-03-6 | ≥97% | 1g |
¥1,674.00 | 2022-09-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 067079-500mg |
1,1,1-Trifluoro-3-methylbutan-2-one |
382-03-6 | 97% | 500mg |
4534CNY | 2021-05-07 | |
Enamine | EN300-1235006-2.5g |
1,1,1-trifluoro-3-methylbutan-2-one |
382-03-6 | 95% | 2.5g |
$974.0 | 2023-06-08 | |
Enamine | EN300-1235006-1.0g |
1,1,1-trifluoro-3-methylbutan-2-one |
382-03-6 | 95% | 1g |
$463.0 | 2023-06-08 | |
1PlusChem | 1P007BLB-500mg |
2-Butanone,1,1,1-trifluoro-3-methyl- |
382-03-6 | 95% | 500mg |
$508.00 | 2024-05-03 | |
1PlusChem | 1P007BLB-5g |
2-Butanone,1,1,1-trifluoro-3-methyl- |
382-03-6 | 95% | 5g |
$923.00 | 2025-02-21 | |
A2B Chem LLC | AD40815-50mg |
1,1,1-Trifluoro-3-methylbutan-2-one |
382-03-6 | 95% | 50mg |
$149.00 | 2023-12-30 |
1,1,1-Trifluoro-3-methylbutan-2-one Related Literature
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Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
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Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
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Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
Additional information on 1,1,1-Trifluoro-3-methylbutan-2-one
Professional Introduction to Compound with CAS No. 382-03-6 and Product Name: 2-Butanone,1,1,1-trifluoro-3-methyl
The compound with the CAS number 382-03-6 and the product name 2-Butanone,1,1,1-trifluoro-3-methyl is a fluorinated ketone that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, chemically known as 1,1,1-trifluoro-3-methyl-2-butanone, represents a fascinating class of molecules that exhibit unique structural and functional properties due to the presence of fluorine atoms. The introduction of fluorine into organic molecules often leads to modifications in their electronic distribution, solubility, metabolic stability, and biological activity, making such compounds highly valuable in drug discovery and material science.
Fluorinated ketones like 2-Butanone,1,1,1-trifluoro-3-methyl have been extensively studied for their potential applications in pharmaceuticals, agrochemicals, and specialty chemicals. The structural motif of this compound features a trifluoromethyl group attached to a ketone backbone, which is known to enhance lipophilicity and metabolic resistance. These characteristics are particularly advantageous in the development of bioactive molecules that require prolonged circulation or resistance to enzymatic degradation.
Recent advancements in the synthesis and application of fluorinated ketones have opened new avenues in medicinal chemistry. The compound 1,1,1-trifluoro-3-methyl-2-butanone has been explored as a key intermediate in the synthesis of various pharmacologically active agents. Its ability to serve as a building block for more complex structures has made it a subject of interest for researchers aiming to develop novel therapeutic entities. For instance, fluorinated ketones have been incorporated into the design of antiviral and anticancer agents due to their ability to modulate receptor binding affinities and enzyme inhibition profiles.
The role of fluorine in influencing the electronic properties of molecules is well-documented. In the case of 2-Butanone,1,1,1-trifluoro-3-methyl, the electron-withdrawing nature of the trifluoromethyl group can significantly alter the reactivity and interactions of the molecule with biological targets. This has led to its investigation as a potential scaffold for developing ligands that interact with proteins or enzymes in a specific manner. The compound’s ability to engage with biological systems through both hydrophobic and hydrogen bonding interactions makes it a versatile tool in drug design.
Moreover, the synthesis of 1,1,1-trifluoro-3-methyl-2-butanone has been optimized through various methodologies that highlight its synthetic utility. Modern techniques such as fluorochemical transformations and catalytic processes have enabled the efficient production of this compound on both laboratory and industrial scales. These advancements have not only facilitated its use in academic research but also paved the way for its incorporation into large-scale manufacturing processes for pharmaceutical applications.
In the realm of material science, fluorinated ketones like 2-Butanone,1,1,1-trifluoro-3-methyl have been explored for their potential use in advanced materials. Their unique physicochemical properties make them suitable candidates for applications in liquid crystals, polymers, and coatings where specific thermal stability and chemical resistance are required. The incorporation of fluorine into these materials can enhance their performance under various conditions, making them attractive for high-tech applications.
The biological activity of 1,1,1-trifluoro-3-methyl-2-butanone has been evaluated through various in vitro and in vivo studies. These investigations have revealed its potential as an intermediate in the synthesis of compounds with antimicrobial and anti-inflammatory properties. The ability of fluorinated ketones to interact with biological targets at low concentrations underscores their significance as pharmacophores. Researchers are continuously exploring new derivatives of this compound to expand its therapeutic potential.
The future prospects of 2-Butanone,1,1,1-trifluoro-3-methyl are promising as advancements in synthetic chemistry and computational modeling continue to emerge. These tools will enable researchers to design more sophisticated fluorinated molecules with tailored properties for specific applications. The integration of machine learning algorithms into drug discovery processes has also accelerated the identification of novel scaffolds like 1,1,1-trifluoro-3-methyl-2-butanone, which can be further modified to enhance their biological activity.
In conclusion,382-03-6 (CAS No.) and 2-Butanone, trifluoro, methyl derivative represent a significant area of research due to their versatile applications across multiple domains. The unique properties imparted by fluorine atoms make these compounds indispensable tools for scientists working on cutting-edge pharmaceuticals and materials. As research progresses,this molecule will continue to play a pivotal role in shaping future developments in chemical biology and industrial chemistry.
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